ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a glycine derivative and subsequently reacted with piperazine and ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N4O6 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O6/c1-5-31-21(28)25-10-8-24(9-11-25)18(26)13-22-20(27)15-12-14-16(29-3)6-7-17(30-4)19(14)23(15)2/h6-7,12H,5,8-11,13H2,1-4H3,(H,22,27) |
InChI Key |
DIYWUSUTASWUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
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